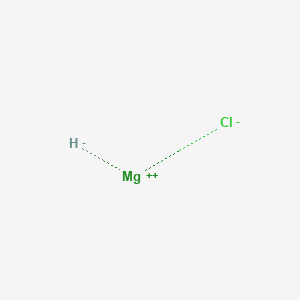

Magnesium chloride (MgCl)

Descripción

Magnesium chloride (MgCl₂) is an inorganic ionic compound composed of one magnesium cation (Mg²⁺) and two chloride anions (Cl⁻). It occurs naturally in seawater, brines, and mineral deposits such as bischofite (MgCl₂·6H₂O) . Key properties include:

- Solubility: Highly water-soluble, with solubility increasing with temperature (35.75% at 25°C) .

- Physical State: Typically exists as a colorless crystalline solid or hexahydrate (MgCl₂·6H₂O) .

- Thermal Properties: Melting point of ~116°C (hexahydrate), with a standard molar enthalpy of formation of -641.1 kJ/mol .

- Applications: Widely used in de-icing, cement production, magnesium metal extraction, and as a dietary supplement due to its high bioavailability .

Propiedades

Key on ui mechanism of action |

Mechanism of action of magnesium chloride studied in 10 adult volunteers. Results suggested magnesium ion in duodenum is relatively weak stimulus to pancreas and gall bladder. It is weak stimulant to cholecystokinin release and inhibits net jejunal water absorption. The oral administration of a single 800 mg dose of magnesium chloride in healthy volunteers resulted in a diminished rate of intraluminal lipid and protein digestion. The most pronounced effect of magnesium chloride, however, was a decreased gastric emptying rate of both test meals. After correction for gastric emptying, no differences were noted in intraluminal lipid or protein digestion. Therefore, the lower lipid levels noted after magnesium supplementation are unlikely to be the result of altered lipid assimilation. Magnesium chloride slows gastric emptying but does not influence lipid digestion. MECHANISMS OF ACTION OF MAGNESIUM CHLORIDE STUDIED IN 10 ADULT VOLUNTEERS. RESULTS SUGGESTED MAGNESIUM ION IN DUODENUM IS RELATIVELY WEAK STIMULUS TO PANCREAS & GALLBLADDER. IT IS WEAK STIMULANT TO CHOLECYSTOKININ RELEASE & INHIBITS NET JEJUNAL WATER ABSORPTION. ...The oral administration of a single /800 mg/ dose of magnesium chloride /in healthy volunteers/ resulted in a diminished rate of intraluminal lipid and protein digestion. The most pronounced effect of magnesium chloride, however, was a decreased gastric emptying rate of both test meals. After correction for gastric emptying, no differences were noted in intraluminal lipid or protein digestion. Therefore, the lower lipid levels noted after magnesium supplementation are unlikely to be the result of altered lipid assimilation. Magnesium chloride slows gastric emptying but does not influence lipid digestion. |

|---|---|

Número CAS |

14989-29-8 |

Fórmula molecular |

Cl2Mg MgCl2 |

Peso molecular |

95.21 g/mol |

Nombre IUPAC |

magnesium;dichloride |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |

Clave InChI |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L |

SMILES |

[H-].[Mg+2].[Cl-] |

SMILES canónico |

[Mg+2].[Cl-].[Cl-] |

Punto de ebullición |

1,412 °C 1412 °C |

Color/Form |

Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |

Densidad |

2.32 2.3 g/cm³ |

melting_point |

712 °C (rapid heating) |

Descripción física |

Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |

Solubilidad |

Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |

Origen del producto |

United States |

Métodos De Preparación

Direct Chlorination of Magnesium Carbonate

The direct chlorination of magnesium carbonate (MgCO₃) represents a high-temperature industrial process optimized for large-scale MgCl₂ production. This method leverages the reactivity of gaseous chlorine (Cl₂) and carbon monoxide (CO) in a packed-bed reactor to yield molten anhydrous MgCl₂.

Reaction Mechanism and Process Parameters

The core reaction involves the carbothermal reduction of MgCO₃ in the presence of Cl₂ and CO:

3 (s) + \text{Cl}2 (g) + \text{CO} (g) \rightarrow \text{MgCl}2 (l) + 2\text{CO}2 (g) \quad \Delta H^\circ = -287 \, \text{kJ/mol} \,

Operating temperatures are maintained between 800°C and 1200°C, exceeding the melting point of MgCl₂ (714°C) to ensure fluidity . The packed-bed reactor configuration maximizes gas-solid contact, with raw magnesite ore (5–400 mm lumps) fed countercurrently to Cl₂/CO gases .

Industrial Implementation

A continuous process (Figure 1) preheats magnesite to 400°–900°C before introducing it to the reactor . Molten MgCl₂ is tapped from the reactor base, while CO₂ and unreacted gases exit overhead. Impurities such as Fe₂O₃ and SiO₂ are volatilized as chlorides and removed via gas scrubbing . This method achieves >95% MgCl₂ purity with energy consumption 30% lower than conventional routes due to exothermic reaction enthalpy .

Table 1: Key Parameters for Direct Chlorination

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 800°C – 1200°C | |

| MgCO₃ Feed Size | 5–400 mm | |

| Cl₂:CO Molar Ratio | 1:1 – 1:1.2 | |

| Purity of MgCl₂ | 95% – 98% |

Hydrochloric Acid Leaching of Magnesite

Hydrochloric acid (HCl) leaching is a versatile method for producing high-purity MgCl₂ from cryptocrystalline magnesite. This two-stage process combines dissolution and purification to minimize impurity carryover.

Dissolution and Neutralization

In the first stage, magnesite lumps (5–400 mm) are reacted with 28–34% HCl at 40°–95°C :

3 (s) + 2\text{HCl} (aq) \rightarrow \text{MgCl}2 (aq) + \text{CO}2 (g) + \text{H}2\text{O} (l) \,

Foaming, caused by fine particle entrainment in CO₂ bubbles, is mitigated using macroporous reactors . The resultant brine is adjusted to pH 4–6 via flue-dust addition, precipitating trivalent metal hydroxides (e.g., Fe³⁺, Al³⁺) .

Purification and Crystallization

A second leaching stage ensures stoichiometric equivalence of Mg²⁺ and Cl⁻ by adding ground magnesite or concentrated HCl . Subsequent oxidation with Cl₂ or ozone removes sulfides and organic contaminants. Evaporative crystallization yields MgCl₂·6H₂O, which is dehydrated at 300°C to anhydrous MgCl₂ .

Solvent-Free Dehydration of Magnesium Chloride Hexahydrate

Recent advances prioritize energy efficiency by eliminating solvents in MgCl₂·6H₂O dehydration. A 2017 study demonstrated a fluidized-bed reactor system that reduces thermal input by 40% compared to traditional methods .

Fluidized Dehydration and Ammoniation

MgCl₂·6H₂O is dehydrated at 200°C to MgCl₂·nH₂O (n < 1), which retains a macroporous structure amenable to ammoniation :

2 \cdot n\text{H}2\text{O} (s) + 6\text{NH}3 (l) \rightarrow \text{MgCl}2 \cdot 6\text{NH}3 (s) + n\text{H}2\text{O} (l) \,

The hexammoniate complex is calcined at 300°C, releasing NH₃ and yielding anhydrous MgCl₂ with <0.5% residual moisture .

Table 2: Energy Comparison of Dehydration Methods

| Method | Energy Consumption (kWh/kg) | Purity |

|---|---|---|

| Conventional Thermal | 2.8 | 98% |

| Solvent-Free Fluidized | 1.7 | 99.5% |

| Direct Chlorination | 1.2 | 95% |

Electrolytic-Grade Granule Production

For magnesium metal production, MgCl₂ must form dense granules (0.15–6 mm) to ensure efficient electrolysis. A patented process involves prilling molten MgCl₂ at 750°C followed by controlled cooling in an inert atmosphere . Granules exhibit 98.5% purity and low porosity (<5%), minimizing anode wear in electrolytic cells .

Environmental and Economic Considerations

Direct chlorination and solvent-free methods dominate industrial adoption due to lower carbon footprints. The HCl leaching route, while energy-intensive, remains prevalent in regions with abundant magnesite reserves. Future research directions include catalytic chlorination and hybrid thermal-ammoniation systems to further reduce energy use .

Análisis De Reacciones Químicas

Thermal Decomposition

MgCl₂ undergoes stepwise decomposition under heat, influenced by hydration state:

Thermohydrolysis at 300–600°C produces MgO and HCl gas:

Acid-Base Behavior in Aqueous Solutions

MgCl₂ forms a weakly acidic solution (pH ≈ 6) due to hydrolysis of hexaaquamagnesium ions:

Key Observations :

-

Predicted Neutrality : As a salt of strong acid (HCl) and strong base (Mg(OH)₂), pH ≈ 7 initially2.

-

Observed Acidity : Weak hydrolysis releases H⁺, lowering pH slightly .

Coordination Chemistry

MgCl₂ forms solvent-dependent complexes in electrolytes:

Reactions with Bases

MgCl₂ precipitates magnesium hydroxide when treated with strong bases:

Electrolytic Reduction

MgCl₂ is electrolyzed to produce magnesium metal and chlorine gas:

Hydration and Dissolution

In water, MgCl₂ dissociates into ions and forms hydrated complexes:

7

Hexaaquamagnesium ions dominate in solution:

Role in Organic Reactions

MgCl₂ acts as a Lewis acid catalyst in Grignard reagent formation and polymerization reactions .

Aplicaciones Científicas De Investigación

Medical Applications

Electrolyte Replenishment

Magnesium chloride is primarily utilized in medical settings as an electrolyte replenisher. It is essential for treating conditions associated with magnesium deficiency, such as hypomagnesemia, and is commonly used in hemodialysis and peritoneal dialysis fluids .

Wound Healing

Recent studies have shown that incorporating magnesium chloride into polyurethane (PU) patches significantly enhances their mechanical and biological properties. The electrospinning technique used to fabricate these patches results in nanofibers that promote cell proliferation and activate signaling pathways crucial for wound healing .

Case Study: Wound Healing Patches

- Objective : To evaluate the effectiveness of PU/MgCl₂ patches.

- Methodology : Electrospinning of PU mixed with MgCl₂.

- Results : Improved mechanical strength and biocompatibility were observed, indicating potential for clinical applications in wound management.

Environmental Applications

De-icing Agent

Magnesium chloride serves as an effective de-icing agent for roads and pavements, particularly in colder climates. It has been identified as a less harmful alternative to sodium chloride (NaCl), which can cause environmental damage through soil and water contamination . Comparative studies have shown that MgCl₂ has lower toxicity to soil organisms, making it a preferred choice for eco-friendly de-icing solutions.

| Deicer Type | Toxicity Level | Effectiveness |

|---|---|---|

| Sodium Chloride (NaCl) | High | High |

| Magnesium Chloride (MgCl₂) | Low | Moderate |

| Calcium-Magnesium Acetate (CMA) | Moderate | Moderate |

Industrial Applications

Precursor to Metallic Magnesium

Magnesium chloride is the primary precursor for producing metallic magnesium through the electrolysis process. This method involves the reduction of Mg²⁺ ions in molten MgCl₂ to obtain metallic magnesium, which is crucial for various industrial applications including aerospace and automotive manufacturing .

Case Study: Electrolysis Process

- Process : Electrolysis of molten MgCl₂.

- Outcome : Production of high-purity metallic magnesium.

- Significance : Essential for lightweight materials in high-performance applications.

Agricultural Applications

Soil Amendment

In agriculture, magnesium chloride is used as a soil amendment to improve nutrient availability and enhance plant growth. It helps alleviate magnesium deficiency in crops, promoting better yields .

Chemical Synthesis

Catalyst in Organic Reactions

MgCl₂ is utilized as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Its role in chemical synthesis extends to producing pharmaceuticals and fine chemicals .

Mecanismo De Acción

El cloruro de magnesio ejerce sus efectos a través de varios mecanismos:

Cofactor Enzimático: Los iones de magnesio actúan como cofactores esenciales en más de 300 reacciones enzimáticas, incluidas las involucradas en la síntesis de ATP, ADN, ARN y proteínas.

Agente Osmótico: Cuando se toma internamente, el cloruro de magnesio actúa como un agente osmótico, atrayendo fluidos al intestino y promoviendo las deposiciones.

Comparación Con Compuestos Similares

Magnesium Chloride vs. Calcium Chloride (CaCl₂)

Chemical and Physical Properties

Toxicity

- MgCl₂: LD₅₀ (rats) = 760 mg/kg; generally safe in regulated doses .

- CaCl₂: Can cause hypercalcemia in excess; irritant to skin and mucous membranes .

Magnesium Chloride vs. Sodium Chloride (NaCl)

Key Differences

Magnesium Chloride vs. Other Magnesium Salts

Bioavailability

| Magnesium Salt | Bioavailability |

|---|---|

| MgCl₂ | 8–12% |

| MgO (Magnesium Oxide) | 4% (tablets) |

| MgSO₄ (Magnesium Sulfate) | Lower absorption; used in medical IVs |

Industrial Use

- MgCl₂ is preferred over MgSO₄ in electrolytes for magnesium-ion batteries due to enhanced reversibility and conductivity .

Research Findings and Case Studies

- Cement Modification : Adding 2% MgCl₂ to phosphate cement increased initial setting time to 33.5 minutes and final setting time to 56.8 minutes, improving workability and long-term strength .

- Neuroprotection : MgCl₂ and MgSO₄ showed equivalent neuroprotective effects in traumatic brain injury models, indicating Mg²⁺ is the active component .

- Anti-Icing : Bischofite (MgCl₂·6H₂O) outperforms NaCl and CaCl₂ in anti-icing due to lower environmental toxicity and higher efficiency at subzero temperatures .

Actividad Biológica

Magnesium chloride (MgCl₂) is a compound with significant biological activity, influencing various physiological processes and exhibiting antimicrobial properties. This article explores its biological effects, particularly in microbial interactions, osteogenesis, and overall physiological roles.

Overview of Magnesium Chloride

Magnesium is an essential mineral involved in numerous biochemical reactions in the body. It acts as a cofactor for over 300 enzymatic processes, including those involved in energy production, protein synthesis, and muscle function. Magnesium chloride, as a soluble magnesium salt, is often used in clinical settings for its therapeutic benefits.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of magnesium chloride, particularly at low pH levels. Research indicates that MgCl₂ enhances acidity in microbial environments, which can inhibit bacterial growth.

- Mechanism of Action : In a study using Listeria monocytogenes, MgCl₂ was shown to compromise bacterial culturability and redox activity when exposed to acidic conditions. The antimicrobial effect was significantly stronger than that observed with other salts such as NaCl or KCl . This suggests that MgCl₂ may be particularly effective in disinfection applications where acidic conditions prevail.

- Case Study : A specific experiment demonstrated that at concentrations above 150 mM of MgCl₂, the compound could effectively reduce microbial viability under acidic conditions. This finding supports the potential use of MgCl₂ in therapeutic applications for skin diseases, where maintaining an acidic environment is beneficial .

Effects on Osteogenesis

Magnesium chloride plays a crucial role in bone health and regeneration. It has been shown to promote osteogenic differentiation of mesenchymal stem cells (MSCs), which are precursors to osteoblasts.

- Research Findings : A study conducted on rat bone marrow MSCs found that MgCl₂ enhances cell proliferation and differentiation into osteoblasts via activation of the Notch1 signaling pathway. Higher concentrations of Mg²⁺ (up to 1.8 mM) correlated with increased alkaline phosphatase activity and mineralization of the extracellular matrix .

- Table: Effects of Magnesium Chloride on Osteogenic Differentiation

| Concentration (mM) | Alkaline Phosphatase Activity (fold increase) | Mineralization (Alizarin Red S staining) |

|---|---|---|

| 0.8 | 1.0 | Low |

| 1.2 | 4.2 | Moderate |

| 1.8 | 6.0 | High |

This data underscores the importance of magnesium in bone health and its potential as an adjuvant treatment for osteoporosis and other bone-related disorders.

Physiological Roles

Magnesium chloride's physiological roles extend beyond antimicrobial effects and bone health:

- Calcium Antagonism : Magnesium serves as a natural antagonist to calcium, inhibiting calcium-induced cell death and apoptosis. This property is vital for maintaining cellular integrity under stress conditions .

- Neuromuscular Function : Magnesium is crucial for neuromuscular transmission and muscle contraction regulation. It helps prevent excessive excitability of neurons and muscle cells, thereby playing a protective role against spasms and cramps.

Q & A

Q. Basic: What laboratory methods are commonly used to synthesize anhydrous magnesium chloride, and how do reaction pathways influence product purity?

Answer:

In laboratory settings, MgCl₂ is typically synthesized via two primary routes:

-

Direct reaction between magnesium metal and hydrochloric acid:

This method is straightforward but may introduce impurities like unreacted Mg or residual acid .

-

Alternative synthesis using magnesium carbonate and HCl:

This avoids hydrogen gas hazards but requires careful pH control to prevent byproduct formation .

Key Consideration: The choice of reactants depends on the desired purity and application. Direct metal-acid reactions are faster but less precise, while carbonate methods offer better control for analytical-grade outputs .

Q. Basic: How is the empirical formula of magnesium chloride determined experimentally?

Answer:

A classic gravimetric approach involves:

Reacting a measured mass of Mg with excess HCl.

Evaporating the solution to isolate MgCl₂ crystals.

Calculating moles of Mg (from initial mass) and Cl (from mass difference between product and Mg).

Deriving the simplest whole-number ratio (e.g., Mg:Cl ≈ 1:2), confirming MgCl₂ .

Pitfalls: Incomplete drying or side reactions (e.g., oxide formation) can skew results. Replicate trials and stoichiometric validation are critical .

Q. Advanced: How do thermodynamic models like the Apelblat equation improve solubility predictions of MgCl₂·6H₂O in non-aqueous solvents?

Answer:

The Apelblat equation correlates solubility with temperature using three parameters derived from experimental

For MgCl₂·6H₂O in alcohols, this model outperforms ideal solution assumptions by accounting for activity coefficients and hydrogen bonding. It achieves <5% deviation in solubility predictions, enabling precise solvent selection for industrial crystallization .

Comparison: The λh equation is less accurate for polar solvents due to oversimplified assumptions about solvent-solute interactions .

Q. Advanced: What titration methods ensure accurate standardization of magnesium chloride solutions?

Answer:

A pharmacopeial method involves:

Dissolving MgCl₂·6H₂O in deionized water.

Adding ammonia-ammonium chloride buffer (pH 10) and Eriochrome Black T indicator.

Titrating with 0.05 M EDTA until the endpoint (color change: red-purple → blue-purple).

This complexometric titration accounts for hydration effects and minimizes interference from divalent cations .

Q. Advanced: How can factorial design optimize MgCl₂-based cement formulations for compressive strength and setting time?

Answer:

A 3-factor factorial design (e.g., MgCl₂·6H₂O/MgO ratio, mixing time, stirring speed) identifies optimal conditions:

- Response Surface Methodology (RSM) models interactions between variables.

- Optimal Parameters: A 2.5:1 mass ratio, 5-minute mixing, and 300 rpm stirring yield cement with >30 MPa compressive strength and <2-hour setting time .

Validation: ANOVA confirms model significance (p < 0.05), ensuring reproducibility .

Q. Advanced: How do ΔS (entropy change) calculations differentiate plausible reaction mechanisms for MgCl₂ formation?

Answer:

For the reaction

:

- ΔS System: Negative (gas → solid transition reduces disorder).

- ΔS Surroundings: Positive if highly exothermic (heat release increases environmental entropy).

Net ΔS determines spontaneity. Contrastingly, aqueous-phase reactions (e.g., Mg + HCl) show positive ΔS due to H₂ gas evolution, favoring spontaneity at lower temperatures .

Q. Methodological: What strategies mitigate impurities during MgCl₂ synthesis from magnesium sulfate (MgSO₄) and sodium chloride (NaCl)?

Answer:

The metathesis reaction

risks sulfate contamination. Mitigation steps include:

Fractional crystallization: Exploit differential solubility of Na₂SO₄ and MgCl₂ at varying temperatures.

Ion-exchange chromatography: Remove residual SO₄²⁻ ions.

Spectrophotometric validation: Confirm purity via chloride ion titration .

Q. Data Analysis: Why do solubility models for MgCl₂ in ethanol show discrepancies between experimental and theoretical values?

Answer:

Discrepancies arise from:

- Hydration effects: MgCl₂·6H₂O may partially dehydrate in ethanol, altering solubility.

- Model limitations: The ideal solution equation ignores ion-pair formation, while the Apelblat equation requires precise activity coefficients.

Resolution: Pair experimental data (e.g., gravimetric analysis) with computational refinements (e.g., COSMO-RS simulations) .

Q. Experimental Design: How do temperature and MgCl₂ concentration interact in biological studies, such as quail egg quality under thermal stress?

Answer:

A 2×4 factorial design (24°C vs. 32°C; 50–350 mg/L MgCl₂) reveals:

- Optimal Dose: 250 mg/L MgCl₂ at 32°C maximizes eggshell strength (p < 0.01).

- Mechanism: Mg²⁺ stabilizes calcium transport proteins, counteracting heat-induced oxidative stress .

Q. Contradictions: Why do different synthesis routes yield MgCl₂ with varying hygroscopicity?

Answer:

- Anhydrous MgCl₂ (from dry HCl gas) is highly hygroscopic due to exposed Mg²⁺ ions.

- Hydrated forms (e.g., MgCl₂·6H₂O from aqueous routes) exhibit lower hygroscopicity but require dehydration for high-purity applications.

Resolution: Post-synthesis treatments (e.g., spray-drying or sublimation) mitigate moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.